molecular formula C12H15N3OS3 B5274049 N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B5274049
M. Wt: 313.5 g/mol
InChI Key: GSKYIUFNNGCKSY-UHFFFAOYSA-N
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Description

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide typically involves the reaction of thiadiazole derivatives with thiophene acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical databases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the production would involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. This would include the use of larger reactors, more efficient heating systems, and possibly continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but lacks the thiophene ring.

    2-(Thiophen-2-yl)acetamide: Similar structure but lacks the thiadiazole ring.

Uniqueness

N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both the thiadiazole and thiophene rings, which may contribute to its distinct chemical and biological properties. This dual-ring structure may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds .

Properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS3/c1-3-8(2)18-12-15-14-11(19-12)13-10(16)7-9-5-4-6-17-9/h4-6,8H,3,7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKYIUFNNGCKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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